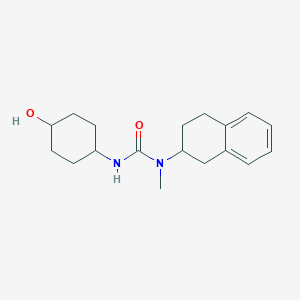![molecular formula C16H24FN3O2 B6640118 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B6640118.png)
1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea, also known as FPBU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPBU is a urea derivative that acts as a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neuropsychiatric disorders.
作用机制
1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea acts as a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neuropsychiatric disorders. The dopamine D3 receptor is involved in the regulation of reward and motivation, and its dysfunction has been implicated in the development of addiction and other neuropsychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing drug-seeking behavior, improving cognitive function, and protecting dopaminergic neurons. This compound has also been shown to modulate the release of dopamine in the brain, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One advantage of using 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more targeted studies of the receptor's function. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve therapeutic effects.
未来方向
There are several potential future directions for research on 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea. One area of interest is the development of more potent analogs of this compound that may have greater therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's therapeutic effects, as well as its potential side effects and limitations. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use as a therapeutic agent in the treatment of neuropsychiatric disorders.
合成方法
The synthesis of 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea involves the reaction of 3-fluorophenylpiperidine with 1-hydroxybutan-2-one to form the intermediate 1-(3-fluorophenyl)piperidin-3-ol. This intermediate is then treated with phosgene and a suitable amine to form this compound.
科学研究应用
1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea has been studied extensively for its potential therapeutic applications in various neuropsychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for drug addiction. Additionally, this compound has been shown to improve cognitive function in animal models of schizophrenia, and to protect dopaminergic neurons in animal models of Parkinson's disease.
属性
IUPAC Name |
1-[1-(3-fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2/c1-2-13(11-21)18-16(22)19-14-6-4-8-20(10-14)15-7-3-5-12(17)9-15/h3,5,7,9,13-14,21H,2,4,6,8,10-11H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXMWWUINJEGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1CCCN(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol](/img/structure/B6640038.png)

![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6640053.png)

![2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide](/img/structure/B6640072.png)
![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-[(2-hydroxy-2-methylpropyl)-methylamino]ethanone](/img/structure/B6640075.png)


![1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea](/img/structure/B6640120.png)
![N-[(1-hydroxycycloheptyl)methyl]-3-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B6640128.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B6640133.png)
![N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6640145.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-methyl-1-(3-methylpyridin-2-yl)propyl]urea](/img/structure/B6640153.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-pyrazol-1-ylbenzamide](/img/structure/B6640156.png)